5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
Description
The compound 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a heterocyclic molecule featuring:
- A (2H-1,3-benzodioxol-5-yl)methyl substituent at the 5-position of the oxazole ring. This methylenedioxybenzene group is associated with enhanced metabolic stability and bioactivity in medicinal chemistry .
- A 5-[(3-methylphenoxy)methyl]furan-2-yl moiety at the 2-position, contributing to hydrophobicity and steric bulk.
The benzodioxole group is structurally analogous to natural products like myristicin and safrole, which exhibit diverse biological activities . The furan and oxazole rings are common in pharmaceuticals due to their role in hydrogen bonding and enzyme inhibition .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylamino)-2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5/c1-15-3-2-4-17(9-15)28-13-18-6-8-21(31-18)24-27-19(11-25)23(32-24)26-12-16-5-7-20-22(10-16)30-14-29-20/h2-10,26H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHIHHTYHFAWBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC5=C(C=C4)OCO5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Pd-catalyzed C-N cross-coupling reactions . The reaction conditions often include the use of palladium catalysts , base (such as cesium carbonate) , and solvents like THF .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or .
Reduction: Reduction reactions can be carried out using or .
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols or amines .
Scientific Research Applications
5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a or .
Medicine: Explored for its anticancer and antimicrobial properties .
Industry: Utilized in the development of and .
Mechanism of Action
The mechanism of action of 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it may target microtubules and tubulin proteins , leading to mitotic blockade and cell apoptosis . The compound’s unique structure allows it to bind effectively to these targets, disrupting normal cellular functions.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their differences are summarized in Table 1 .
Table 1: Structural and Functional Comparison of Analogs
Key Observations :
The 3-methylphenoxy group in the target compound offers steric hindrance compared to the smaller 4-methoxyphenoxy in .
Heterocyclic Core Variations :
- Replacement of oxazole with oxadiazole (e.g., ) increases ring aromaticity and may alter metabolic stability.
- Thiadiazole derivatives (e.g., ) introduce sulfur atoms, which can influence redox properties and solubility.
Benzodioxol-Containing Derivatives: Compounds with the 2H-1,3-benzodioxol-5-yl group (e.g., target compound, ) share structural motifs with anti-methanogenic agents (e.g., ) and alpha-synuclein inhibitors (e.g., ).
Biological Activity
Chemical Structure and Properties
The compound's structure features multiple functional groups that may contribute to its biological activity. The presence of the benzodioxole moiety is notable for its pharmacological properties. The molecular formula is , and it has a molecular weight of approximately 394.44 g/mol.
Antitumor Activity
Research indicates that compounds similar to 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile exhibit significant antitumor properties. For instance, studies have shown that derivatives containing the oxazole ring can inhibit cancer cell proliferation in various cancer cell lines.
| Compound | IC50 (µg/mL) | Cell Line Tested |
|---|---|---|
| 5-{...} | 1.61 ± 1.92 | A-431 |
| 5-{...} | 1.98 ± 1.22 | Jurkat |
These results suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
In addition to antitumor effects, compounds with similar structures have demonstrated antimicrobial properties against various pathogens. The following table summarizes findings from recent studies:
| Compound | Pathogen Tested | Activity Level |
|---|---|---|
| 5-{...} | E. coli | High |
| 5-{...} | Pseudomonas aeruginosa | Moderate |
The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication.
- Apoptosis Induction : Activation of apoptotic pathways has been noted in studies involving derivatives of this compound.
Study on Antitumor Effects
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of oxazole-containing compounds and evaluated their cytotoxicity against human cancer cell lines. The study found that modifications to the benzodioxole group significantly enhanced antitumor activity.
Antimicrobial Efficacy Research
A study conducted by researchers at the University of Pharmaceutical Sciences assessed the antimicrobial efficacy of various derivatives against resistant strains of bacteria. The results indicated that certain modifications improved potency against Gram-negative bacteria.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
